Imidapril hydrochloride is synthesized from various chemical precursors, which include imidazolidine derivatives. Its classification falls under the category of antihypertensive agents, specifically ACE inhibitors. These compounds are critical in managing conditions related to cardiovascular health, including hypertension and congestive heart failure.
The synthesis of imidapril hydrochloride involves several methods, each with distinct technical details:
Imidapril's molecular structure can be represented by its chemical formula . The compound features an imidazolidine ring and various functional groups that contribute to its pharmacological activity.
Imidapril undergoes several chemical reactions during its synthesis and degradation:
The synthesis often involves monitoring reaction parameters such as temperature, solvent choice, and pH to optimize yield and purity.
Imidapril acts primarily by inhibiting the angiotensin-converting enzyme, leading to decreased levels of angiotensin II. This results in:
The pharmacodynamic profile indicates that imidapril effectively lowers blood pressure within hours of administration, with sustained effects over 24 hours .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess stability and purity over time .
Imidapril is predominantly used in clinical settings for:
Research continues into its potential applications beyond hypertension, including investigations into its effects on renal protection and cardiovascular remodeling .
Imidapril (C₂₀H₂₇N₃O₆; MW 405.45 g/mol) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug characterized by three chiral centers, all exhibiting (S)-configuration. This stereospecificity is critical for its binding affinity to the ACE active site [4] [9]. The molecule features:
Table 1: Key Physicochemical Properties of Imidapril
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₇N₃O₆ |
XLogP | 1.05 |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 2 |
Topological Polar Surface Area | 116.25 Ų |
Rotatable Bonds | 11 |
Configuration | (4S)-3-[(2S)-2-[[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid |
Imidapril’s inhibitory potency stems from synergistic interactions between its functional groups and ACE domains:
Notably, imidapril exhibits cross-reactivity with matrix metalloproteinase-9 (MMP-9) due to structural homology between ACE and MMP active sites. Its hydrophobic phenylbutyl group preferentially interacts with the S1 site of MMP-9, achieving 87% inhibition at 100 nM – significantly exceeding lisinopril’s MMP-9 affinity [1] [7].
Table 2: Structural and Functional Comparison of Key ACE Inhibitors
Inhibitor | Zn-Binding Group | S1' Substituent | MMP-9 Inhibition | Cough Incidence |
---|---|---|---|---|
Imidapril | Dicarboxylate | Methyl-imidazolidine | ++++ (IC₅₀: 87 nM) | 15.2% |
Lisinopril | Dicarboxylate | Lysine ethylamide | ++ (IC₅₀: >1 µM) | 38.6% |
Captopril | Sulfhydryl | Methyl-proline | +++ (IC₅₀: 220 nM) | 45.1% |
Ramipril | Dicarboxylate | Bicyclic indole | + (IC₅₀: >10 µM) | 17.3% |
Key differentiators:
Industrial synthesis (WO2007029267A1) employs stereocontrolled routes to ensure >99.5% enantiomeric purity [3]:
Step 1: Chiral Auxiliary-Mediated Coupling(S)-2-Azido-4-phenylbutyric acid ethyl ester undergoes Schotten-Baumann acylation with N-methyl-L-alanine using in situ-formed mixed anhydride (isobutyl chloroformate). Chiral purity maintained at −40°C reaction temperature.
Step 2: Imidazolidinone CyclizationThe dipeptide intermediate undergoes base-catalyzed cyclization (KO* t*-Bu/DMF) to form the (4S)-1-methyl-3-acyl-2-oxoimidazolidine-4-carboxylate core. Critical parameters:
Step 3: Catalytic DebemzylationBenzyl-protected carboxylate is hydrogenated using Pd/C (5% w/w) under 50 psi H₂. Key process controls:
Step 4: Salt Formation and CrystallizationCrude imidapril free base dissolved in ethanol is treated with HCl gas to pH 2.5–3.0. Crystallization initiated by anti-solvent addition (methyl tert-butyl ether), yielding >99.9% pure imidapril hydrochloride with characteristic melting point (139–140°C) [3] [4].
Table 3: Industrial Synthesis Metrics
Parameter | Imidapril Process | Lisinopril Process |
---|---|---|
Overall Yield | 68% | 42% |
Chiral Purity | >99.5% ee | 98.2% ee |
Catalyst Loading | 0.03 mol% Pd | 0.5 mol% Pd |
Crystallization Solvent | EtOH/MTBE | Acetic acid/water |
Compound Names in Article:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: